Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is a compound related to Bisoprolol, a selective beta-1 adrenergic receptor blocker widely used in the treatment of hypertension and heart failure. This specific compound is classified as an impurity of Bisoprolol, which is significant in pharmaceutical formulations due to its potential effects on the efficacy and safety of the primary drug. The chemical structure of this compound includes several functional groups that influence its pharmacological properties.
Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is classified under pharmaceutical impurities. It is identified by the CAS number 1215342-36-1 and is often referenced in the context of quality control and analytical chemistry related to Bisoprolol formulations. The compound can be sourced from chemical suppliers specializing in pharmaceutical reference materials, such as BOC Sciences and TRC.
The synthesis of Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol typically involves chemical modifications of Bisoprolol to remove the isopropoxyethyl group. This can be achieved through various organic synthesis techniques, including:
The synthetic route may require specific conditions such as temperature control, solvent selection, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor the progress of the reaction and assess the purity of the final product.
The molecular formula for Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is , indicating a complex structure with multiple functional groups that contribute to its biological activity.
Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol primarily involves its interaction with beta-1 adrenergic receptors. By blocking these receptors, the compound reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The specific structural modifications in this compound may alter its affinity for these receptors compared to standard Bisoprolol.
Racemic Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol serves primarily as a reference standard in pharmaceutical research and quality control laboratories. Its analysis helps ensure the quality and safety of Bisoprolol formulations by identifying potential impurities that could affect therapeutic outcomes. Additionally, it may be utilized in pharmacokinetic studies to understand how impurities influence drug metabolism and efficacy.
The compound rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is systematically named as 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol according to IUPAC conventions [3] [6]. Its molecular formula, C₁₉H₃₃NO₅, reflects a complex organic structure featuring:
With a molecular weight of 355.47 g/mol [2] [4], this compound is identified in pharmacopeial standards as Bisoprolol EP Impurity G [2] [6]. The empirical formula is corroborated by high-resolution mass spectrometry, which records an accurate mass of 355.2359 g/mol (theoretical: 355.2358 g/mol) [2] [6].
Table 1: Molecular Identity Summary
Parameter | Value |
---|---|
CAS Registry Number | 1215342-36-1 |
Molecular Formula | C₁₉H₃₃NO₅ |
Molecular Weight | 355.47 g/mol |
Accurate Mass | 355.2359 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol |
The prefix "rac" denotes that this compound exists as a racemic mixture, containing equimolar amounts of both enantiomers [2] [9]. This racemization arises from the absence of stereoselective control during synthesis or degradation. Key stereochemical features include:
Unlike the single-enantiomer active pharmaceutical ingredient (API) bisoprolol, this racemic impurity exhibits distinct chromatographic behavior in chiral separation systems [6] [7]. The racemic nature complicates pharmacological profiling, as enantiomers may display different bioactivities.
Structurally, this compound is a bisoprolol derivative formed through etherification of the parent molecule’s phenolic group [6] [7]. Critical comparisons include:
SMILES notation (CC(C)NCC(O)COc1ccc(COCOCCOC(C)C)cc1) and InChIKey (NGCBVUSSEGADND-UHFFFAOYSA-N) [3] [4] confirm the structural divergence from bisoprolol. This impurity forms under:
Table 2: Structural Comparison with Bisoprolol
Characteristic | Bisoprolol EP Impurity G | Bisoprolol (Parent API) |
---|---|---|
Molecular Formula | C₁₉H₃₃NO₅ | C₁₈H₃₁NO₄ |
Molecular Weight | 355.47 g/mol | 325.44 g/mol |
Key Functional Group | -CH₂OCH₂OCH₂CH₂OCH(CH₃)₂ | -CH₂OH |
Retention Time (HPLC) | ~24.3 min [6] | ~23.7 min [6] |
Solubility Profile:
Acid-Base Behavior:
Thermal Properties:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1